5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
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Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Ultrasonic-Assisted Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles has been described . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular formula of a similar compound, 5-tert-butyl-2-methyl-N-octyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, is C25H36N4 . The average mass is 392.580 Da and the monoisotopic mass is 392.294006 Da .Scientific Research Applications
PDE4 Inhibition for Anti-Inflammatory Therapies
The research group led by Jeon has identified this compound as an effective PDE4 inhibitor . Phosphodiesterase 4 (PDE4) is an enzyme involved in the regulation of cyclic AMP (cAMP) levels. By inhibiting PDE4, this compound shows promise in treating inflammatory diseases. Its synthetic route to enantiopure derivatives highlights its preference over other sulfinamide derivatives.
Stabilizer in Polyolefins for Food Contact Materials
The European Food Safety Authority (EFSA) recognizes the compound as a stabilizer for polyolefins used in food contact materials . It can be added at a maximum content of 50 mg/kg. Its stability properties make it suitable for both short-term high-temperature contact and long-term storage at room temperature.
Microreactor Applications for Safety in Potentially Explosive Reactions
Researchers have explored the use of microreactors to synthesize compounds like 5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol . These microreactors effectively quench radicals, enhancing intrinsic process safety during potentially explosive reactions.
Plant Hormone Analog: Indole-3-acetic Acid
Interestingly, this compound shares structural similarities with indole-3-acetic acid , a plant hormone produced during tryptophan degradation in higher plants . While further research is needed, this connection suggests potential biological activity related to plant growth and development.
Crystallography and Structural Insights
The crystal structure of methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate (a related compound) has been elucidated . While not directly about our compound, such studies provide valuable insights into molecular packing, intermolecular interactions, and potential applications.
properties
IUPAC Name |
5-tert-butyl-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-15(12-8-6-5-7-9-12)16-18-13(17(2,3)4)10-14(21)20(16)19-11/h5-10,19H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIUIEAMCBNRQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)C(C)(C)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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